吡罗昔康-β-环糊精

描述

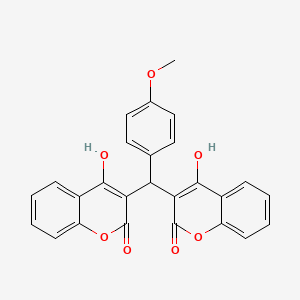

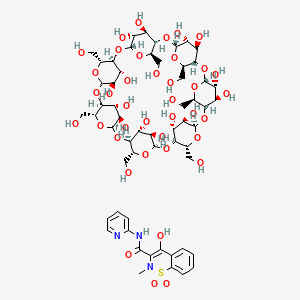

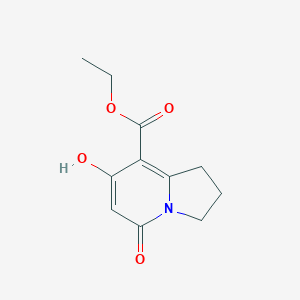

Piroxicam-beta-cyclodextrin is a complex formed by the non-steroidal anti-inflammatory drug (NSAID) piroxicam and the cyclic oligosaccharide beta-cyclodextrin. This complex enhances the solubility and bioavailability of piroxicam, making it more effective in treating pain and inflammation.

Synthetic Routes and Reaction Conditions:

Inclusion Complex Formation: Piroxicam-beta-cyclodextrin is typically prepared by the inclusion complex formation method, where piroxicam is encapsulated within the cavity of beta-cyclodextrin.

Solvent Evaporation Method: This method involves dissolving both piroxicam and beta-cyclodextrin in a common solvent, followed by the evaporation of the solvent to form the complex.

Industrial Production Methods:

Milling: The complex can be produced by milling piroxicam and beta-cyclodextrin together to achieve a uniform mixture.

Co-precipitation: This method involves the simultaneous precipitation of piroxicam and beta-cyclodextrin from a solution, resulting in the formation of the complex.

Types of Reactions:

Oxidation: Piroxicam can undergo oxidation reactions, but this is not common in the formation of the complex.

Reduction: Reduction reactions are not typically involved in the formation of piroxicam-beta-cyclodextrin.

Substitution: Substitution reactions are not relevant to the formation of this complex.

Common Reagents and Conditions:

Solvents: Common solvents used include water, ethanol, and methanol.

Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products Formed:

The primary product is the piroxicam-beta-cyclodextrin complex, which is more soluble and bioavailable than piroxicam alone.

科学研究应用

Piroxicam-beta-cyclodextrin has several scientific research applications:

Chemistry: It is used to study the principles of drug encapsulation and complexation.

Biology: The complex is used in biological studies to understand the pharmacokinetics and pharmacodynamics of piroxicam.

Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating pain and inflammation.

Industry: The complex is used in the pharmaceutical industry to improve the solubility and bioavailability of piroxicam.

作用机制

Piroxicam-beta-cyclodextrin exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause pain and inflammation. The beta-cyclodextrin component enhances the solubility and absorption of piroxicam, leading to a faster onset of action and reduced gastrointestinal side effects.

相似化合物的比较

Ibuprofen-beta-cyclodextrin

Naproxen-beta-cyclodextrin

Indomethacin-beta-cyclodextrin

属性

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPBSKKEZXLVBQ-ZQOBQRRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H83N3O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242388 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96684-39-8 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096684398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of Piroxicam-beta-cyclodextrin?

A1: Piroxicam-beta-cyclodextrin, like its parent compound piroxicam, exerts its anti-inflammatory and analgesic effects primarily by inhibiting cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. While the exact mechanism is not fully elucidated in these papers, the research focuses on the improved pharmacokinetic profile and delivery of piroxicam through complexation with beta-cyclodextrin.

Q2: Does Piroxicam-beta-cyclodextrin affect prostaglandin concentrations in synovial fluid?

A2: While not directly measured in the provided research, the research does demonstrate that Piroxicam-beta-cyclodextrin leads to clinically relevant concentrations of piroxicam in synovial fluid []. This finding, coupled with the known mechanism of piroxicam as a COX inhibitor, suggests a likely impact on synovial fluid prostaglandin concentrations.

Q3: What is the structural advantage of complexing piroxicam with beta-cyclodextrin?

A3: Beta-cyclodextrin is a cyclic oligosaccharide with a hydrophobic cavity. Piroxicam, a poorly soluble drug, can be included within this cavity, forming a complex. This complexation enhances piroxicam's water solubility and dissolution rate, leading to faster absorption and potentially reducing gastrointestinal side effects [, ].

Q4: Are there any spectroscopic studies characterizing Piroxicam-beta-cyclodextrin?

A4: Yes, studies utilizing Raman and solid-state 13C-NMR spectroscopy have been conducted to investigate the structure of the 1:1 amorphous Piroxicam-beta-cyclodextrin inclusion complex []. These analyses provide insights into the conformation of piroxicam within the complex and its interaction with beta-cyclodextrin, suggesting a zwitterionic structure for piroxicam stabilized by electrostatic and hydrogen bonding with the beta-cyclodextrin cavity.

Q5: How does the formulation of Piroxicam-beta-cyclodextrin affect its bioavailability?

A5: Piroxicam-beta-cyclodextrin demonstrates faster absorption and a more rapid onset of action compared to standard piroxicam formulations [, , ]. This is attributed to the enhanced solubility and dissolution rate of piroxicam within the beta-cyclodextrin complex, leading to improved bioavailability.

Q6: What analytical techniques are used to quantify Piroxicam-beta-cyclodextrin?

A6: Researchers utilize various methods for Piroxicam-beta-cyclodextrin quantification, including derivative UV spectrophotometry and high-performance liquid chromatography (HPLC) []. These techniques allow for accurate measurement of the compound in various matrices, supporting pharmacokinetic and bioequivalence studies.

Q7: Has Piroxicam-beta-cyclodextrin demonstrated efficacy in managing pain conditions?

A7: Clinical trials have demonstrated the efficacy of Piroxicam-beta-cyclodextrin in various pain conditions, including osteoarthritis, rheumatoid arthritis, post-operative pain, and low back pain [, , , , ]. These studies generally report comparable analgesic efficacy to standard piroxicam but with a faster onset of action.

Q8: What are potential future research directions for Piroxicam-beta-cyclodextrin?

A8: Further research can explore alternative drug delivery systems, such as orodispersible tablets, to further enhance patient compliance and convenience []. Additionally, investigating the impact of Piroxicam-beta-cyclodextrin on specific biomarkers of inflammation and pain could provide a more comprehensive understanding of its therapeutic benefits.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Allylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B1505768.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride](/img/structure/B1505776.png)